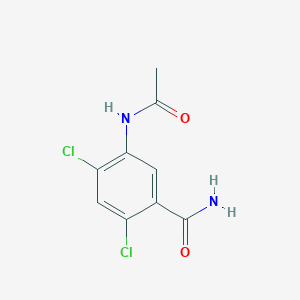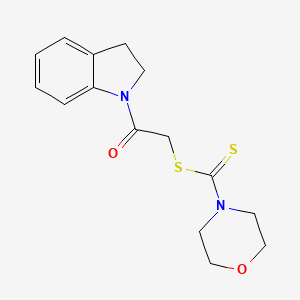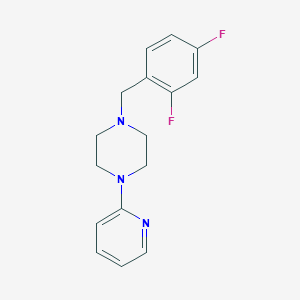![molecular formula C17H23N3O5S B5660935 (1R,5R)-6-(1,3-benzodioxole-5-carbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5660935.png)
(1R,5R)-6-(1,3-benzodioxole-5-carbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5R)-6-(1,3-benzodioxole-5-carbonyl)-N,N-dimethyl-3,6-diazabicyclo[322]nonane-3-sulfonamide is a complex organic compound characterized by its unique bicyclic structure and the presence of a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-6-(1,3-benzodioxole-5-carbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Bicyclic Core Construction: The bicyclic core is constructed via a Diels-Alder reaction between a suitable diene and dienophile.
Sulfonamide Formation:
Final Coupling: The final step involves coupling the benzodioxole moiety with the bicyclic core under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-6-(1,3-benzodioxole-5-carbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: N-alkylated sulfonamides.
Scientific Research Applications
(1R,5R)-6-(1,3-benzodioxole-5-carbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (1R,5R)-6-(1,3-benzodioxole-5-carbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of their activity. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate access and subsequent catalysis. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Triple Bond Compounds: Compounds with triple bonds, such as acetylene and cyanogen, known for their strong bonding and reactivity.
4,5-Dihydroxy-1,3-benzenedisulfonic Acid: An antioxidant compound structurally similar to vitamin E, used in biological studies.
Uniqueness
(1R,5R)-6-(1,3-benzodioxole-5-carbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide is unique due to its bicyclic structure combined with a benzodioxole moiety and sulfonamide group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(1R,5R)-6-(1,3-benzodioxole-5-carbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-18(2)26(22,23)19-8-12-3-5-14(10-19)20(9-12)17(21)13-4-6-15-16(7-13)25-11-24-15/h4,6-7,12,14H,3,5,8-11H2,1-2H3/t12-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORYASPZPUUJEX-GXTWGEPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC2CCC(C1)N(C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)N1C[C@@H]2CC[C@H](C1)N(C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{5-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]-2-thienyl}ethanone](/img/structure/B5660867.png)


![2-[(1-acetylpiperidin-4-yl)oxy]-5-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5660888.png)
![1-(3-chloro-4-methoxyphenyl)-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5660894.png)
![N-[(3R,4S)-1-(2-methylpyrimidin-4-yl)-4-propylpyrrolidin-3-yl]pyrrolidine-1-sulfonamide](/img/structure/B5660905.png)
![(4Z)-3-METHYL-1-PHENYL-4-[2-(2,4,6-TRIMETHYLPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B5660913.png)
![methyl 2-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5660921.png)
![3-[2-(Azepan-1-yl)-2-oxoethyl]-6-methylthieno[2,3-d]pyrimidin-4-one](/img/structure/B5660928.png)
![(3R*,4R*)-3-methyl-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5660938.png)
![9-(3-allyl-4-methoxybenzoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5660960.png)
![N-[(3R,4S)-1-(4-imidazol-1-ylbutanoyl)-4-propylpyrrolidin-3-yl]methanesulfonamide](/img/structure/B5660963.png)
![1-(3-chloro-4-methoxyphenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5660967.png)
